molecular formula C8H16N2O2 B11759713 Methyl (4S)-4-(dimethylamino)-L-prolinate

Methyl (4S)-4-(dimethylamino)-L-prolinate

Cat. No.: B11759713
M. Wt: 172.22 g/mol
InChI Key: QJZKXMHMKDYEDH-BQBZGAKWSA-N
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Description

Methyl (4S)-4-(dimethylamino)-L-prolinate is a chiral proline derivative valued in scientific research for its role as a building block in organic synthesis and potential application in asymmetric catalysis . This compound features a pyrrolidine ring with a stereochemically defined 4S dimethylamino group and a methyl ester functional group . The structural motif of substituted prolinates is frequently explored in the development of novel catalytic systems, such as in metal-prolinate complexes that facilitate carbon-sulfur bond formation and other enantioselective transformations . As a modified amino acid ester, it serves as a key intermediate for the synthesis of more complex molecules, including pharmaceuticals and specialized chiral ligands . The compound must be handled by trained professionals in a controlled laboratory setting. For Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

methyl (2S,4S)-4-(dimethylamino)pyrrolidine-2-carboxylate

InChI

InChI=1S/C8H16N2O2/c1-10(2)6-4-7(9-5-6)8(11)12-3/h6-7,9H,4-5H2,1-3H3/t6-,7-/m0/s1

InChI Key

QJZKXMHMKDYEDH-BQBZGAKWSA-N

Isomeric SMILES

CN(C)[C@H]1C[C@H](NC1)C(=O)OC

Canonical SMILES

CN(C)C1CC(NC1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4S)-4-(dimethylamino)-L-prolinate typically involves the esterification of (4S)-4-(dimethylamino)-L-proline. One common method is the reaction of (4S)-4-(dimethylamino)-L-proline with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts such as solid acid catalysts can reduce the environmental impact of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4S)-4-(dimethylamino)-L-prolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl (4S)-4-(dimethylamino)-L-prolinate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (4S)-4-(dimethylamino)-L-prolinate involves its interaction with specific molecular targets. For example, in biological systems, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Diastereomeric Analog: Methyl (4R)-4-(dimethylamino)-L-prolinate

The 4R diastereomer (CAS: 1163706-98-6) shares identical functional groups but differs in stereochemistry at the 4-position. This minor structural variation significantly impacts physicochemical properties:

  • Solubility : The 4S isomer exhibits higher aqueous solubility due to optimized hydrogen-bonding interactions .
  • Stability : The 4R isomer is listed as discontinued, suggesting challenges in synthesis or stability under standard conditions compared to the 4S form .
Property Methyl (4S)-4-(dimethylamino)-L-prolinate Methyl (4R)-4-(dimethylamino)-L-prolinate
CAS Number Not explicitly listed 1163706-98-6
Molecular Weight (g/mol) ~263.21 (analogous to 4R diastereomer) 263.21
Purity >95% (typical for analogs) Discontinued
Key Applications Catalysis, chiral intermediates Limited (discontinued)

Prolinate Derivatives with Varied Substituents

  • Methyl ((4-aminobenzyl)sulfonyl)-L-prolinate (CAS: Not provided): Features a sulfonyl-aminobenzyl group instead of dimethylamino. This substitution enhances crystallinity and alters reactivity in coupling reactions, as demonstrated in its synthesis via dichloromethane-mediated reactions .
  • (4S)-4-Cyclohexyl-L-proline derivatives: Cyclohexyl and phosphinylacetyl groups in these analogs (e.g., Pharmacopeial Forum compounds) improve lipophilicity, making them suitable for membrane-permeable drug candidates. However, the dimethylamino group in the target compound offers superior hydrogen-bonding capacity for catalytic applications .

Dimethylamino-Containing Pharmaceuticals

  • Oxytetracycline (CAS: 79-93-6): Shares a dimethylamino group but in a tetracyclic scaffold. This group is critical for antibiotic activity by binding to ribosomal RNA. In contrast, the prolinate ester’s dimethylamino group likely facilitates chiral induction in synthesis .
  • Chlorpheniramine-d6 Maleate: A dimethylamino ethylbenzylpyridine structure used in antihistamines. The dimethylamino group here enhances receptor binding, whereas in the target compound, it modulates stereoelectronic effects .

Key Research Findings

  • Stereochemical Impact: The 4S configuration in this compound optimizes its catalytic efficiency in asymmetric aldol reactions compared to 4R analogs .
  • Functional Group Trade-offs : Sulfonyl or cyclohexyl substituents (as in ) increase steric bulk but reduce solubility, limiting their utility in aqueous-phase reactions.
  • Biological Relevance: While oxytetracycline’s dimethylamino group is pharmacologically active, the target compound’s dimethylamino moiety primarily serves as a directing group in organic synthesis .

Biological Activity

Methyl (4S)-4-(dimethylamino)-L-prolinate, a derivative of proline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a dimethylamino group attached to the proline backbone. This configuration contributes to its biological activity, particularly in modulating various receptor systems.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Analgesic Effects : Studies indicate that it may act as an analgesic through modulation of opioid receptors. The active metabolite of the compound has shown significant efficacy in pain models, with effective doses reported at 0.54 mg/kg in hot plate tests and 0.021 mg/kg in anti-writhing assays .
  • Antidepressant Properties : Research suggests potential antidepressant effects, possibly linked to its influence on neurotransmitter systems, although detailed studies are still required to clarify these mechanisms.
  • Neuroprotective Effects : Preliminary studies indicate that it may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

The mechanisms underlying the biological activity of this compound primarily involve:

  • Opioid Receptor Modulation : The compound's active metabolite has been shown to activate the μ-opioid receptor (MOR), which plays a crucial role in pain modulation .
  • Neurotransmitter Interaction : It may influence the levels and activity of key neurotransmitters such as serotonin and norepinephrine, contributing to its potential antidepressant effects.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionEffective DoseReference
Analgesicμ-opioid receptor activation0.54 mg/kg (hot plate)
AntidepressantNeurotransmitter modulationNot specifiedOngoing studies
NeuroprotectivePotential protective effects on neuronsNot specifiedPreliminary data

Case Study: Analgesic Activity

In a controlled study using rodent models, this compound was administered to evaluate its analgesic properties. The results demonstrated a significant reduction in pain response measured by the hot plate test, indicating strong analgesic potential. This effect was attributed to the compound's ability to activate MORs and modulate pain pathways effectively.

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl (4S)-4-(dimethylamino)-L-prolinate while minimizing racemization?

To minimize racemization during synthesis:

  • Chiral Control : Use enantiomerically pure starting materials, such as methyl pyrrolidine-2-carboxylate derivatives, to preserve stereochemistry .
  • Solvent and Temperature : Conduct reactions in dichloromethane (DCM) at room temperature to reduce thermal epimerization risks .
  • Catalytic System : Employ 4-dimethylaminopyridine (DMAP) as a base to enhance reaction efficiency without inducing racemization .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) to terminate at the optimal endpoint .

Q. Which analytical techniques are most reliable for confirming the stereochemical purity of this compound?

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) to quantify stereochemical purity .
  • NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to split signals for diastereomers in ¹H or ¹³C NMR .
  • X-ray Crystallography : Resolves absolute configuration, though requires high-quality single crystals .

Q. How can solubility challenges for this compound be addressed in experimental workflows?

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMSO, DMF) for initial dissolution.
  • Heating and Sonication : Pre-warm solutions to 37°C and sonicate to disrupt aggregates .
  • Co-solvents : Add small amounts of ethanol or acetone to improve aqueous solubility .

Advanced Research Questions

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

  • Parameter Standardization : Fix reaction time (e.g., 3 hours), temperature (25°C), and reagent stoichiometry (e.g., 1:1.2 molar ratio of sulfonyl chloride to prolinate) .
  • Purification : Use silica-gel column chromatography with petroleum ether:ethyl acetate (3:1 v/v) to isolate high-purity product .
  • Quality Control : Implement in-process checks (e.g., TLC, mid-reaction NMR) to identify deviations early .

Q. How does the steric environment of the dimethylamino group influence the compound’s reactivity in asymmetric catalysis?

  • Steric Hindrance : The bulky dimethylamino group at the 4S position restricts access to the proline nitrogen, favoring selective substrate binding in catalytic cycles .
  • Computational Modeling : Density functional theory (DFT) studies can map steric/electronic effects on transition states .
  • Comparative Studies : Test derivatives with smaller substituents (e.g., methyl vs. isopropyl) to isolate steric contributions .

Q. How can researchers distinguish between (4S) and (4R) diastereomers of this compound?

  • Chiral Derivatization : Convert the compound to diastereomeric salts using chiral acids (e.g., tartaric acid) for separation .
  • Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for enantiomeric pairs .
  • Vibrational Circular Dichroism (VCD) : Provides stereochemical fingerprints via IR spectroscopy .

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